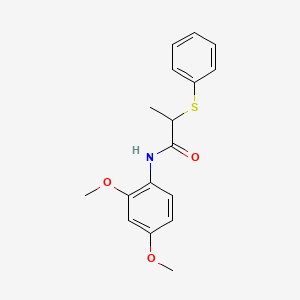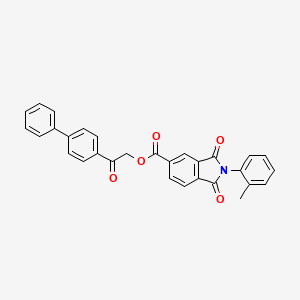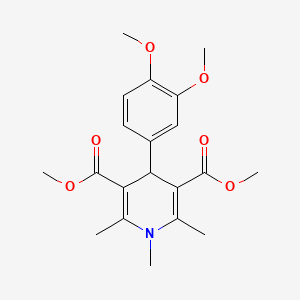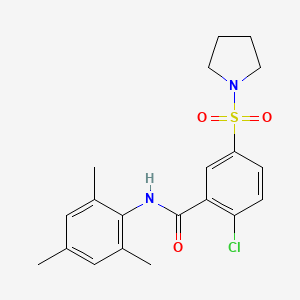
N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the class of N-benzylphenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among drug users due to its potent psychedelic effects. However, its use has been associated with severe adverse effects, including fatalities.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide involves the activation of serotonin receptors, particularly the 5-HT2A receptor. This activation leads to the alteration of sensory perception, cognition, and emotion, resulting in the psychedelic effects associated with the drug. The exact mechanism by which this compound produces its effects is not fully understood, but it is believed to involve the modulation of glutamate and dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other hallucinogens. The drug alters sensory perception, cognition, and emotion, leading to visual and auditory hallucinations, altered sense of time and space, and changes in mood and thought patterns. It also affects the autonomic nervous system, leading to changes in heart rate, blood pressure, and body temperature. In high doses, this compound can cause seizures, respiratory depression, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide in lab experiments is its potent psychedelic effects, which can be used to study the mechanisms underlying the effects of hallucinogens. However, the use of this compound is associated with significant health risks, including toxicity and fatalities. It is also a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes.
Zukünftige Richtungen
Future research on N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide should focus on elucidating its mechanism of action and the long-term effects of its use. Studies should also investigate the potential therapeutic uses of the drug, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, researchers should explore alternative synthetic routes for the production of this compound that are safer and more efficient than the current method.
Conclusion
In conclusion, this compound is a potent hallucinogenic drug that has gained popularity among drug users. Its use is associated with severe adverse effects, including fatalities. However, it has also been used in scientific research to study the effects of hallucinogens on the central nervous system. Future research should focus on elucidating the mechanism of action of this compound and exploring its potential therapeutic uses.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide involves the reaction of 2C-I with 2-thiophenyl-ethylamine to form this compound. The reaction is catalyzed by palladium on carbon and requires careful handling due to the high toxicity of the reagents involved. The purity of the final product is crucial, as impurities can lead to adverse effects.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of hallucinogens. Studies have also shown that this compound has a high affinity for the 5-HT2A receptor, making it a potent hallucinogen.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12(22-14-7-5-4-6-8-14)17(19)18-15-10-9-13(20-2)11-16(15)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVXGBHQQZWNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)


![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
![1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5208425.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)
![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)
![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5208464.png)

![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5208477.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)